molecular formula C11H13NO B181117 1-Benzoylpyrrolidine CAS No. 3389-54-6

1-Benzoylpyrrolidine

Cat. No.: B181117
CAS No.: 3389-54-6
M. Wt: 175.23 g/mol
InChI Key: VIQDUCBDZPYNNX-UHFFFAOYSA-N
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Description

1-Benzoylpyrrolidine, also known as N-benzoylpyrrolidine, is an organic compound with the chemical formula C₁₁H₁₃NO. It consists of a benzoyl group attached to a pyrrolidine ring. This compound is a solid, typically found in the form of white crystals, and is soluble in various organic solvents such as ethanol, dichloromethane, and ether. It has a molecular weight of 175.23 g/mol and is widely used in organic synthesis as a reagent, catalyst, or intermediate .

Mechanism of Action

Preparation Methods

1-Benzoylpyrrolidine can be synthesized through several methods:

Chemical Reactions Analysis

1-Benzoylpyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

phenyl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQDUCBDZPYNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359506
Record name 1-BENZOYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3389-54-6
Record name 1-BENZOYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

It has been found that presence of 2–3% glucose in the reaction mixture increases the yield. As shown in table 7, 73% of N-benzoyl-3-hydroxypyrrolidine can be obtained by hydroxylation of N-benzoylpyrrolidine (2 mM) with 3.9 g/L of cells of HXN-200 in the presence of glucose (3%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can microorganisms be used to introduce hydroxyl groups into 1-benzoylpyrrolidine?

A: Yes, research has shown that certain fungal strains can biotransform this compound into its hydroxylated derivatives. Specifically, Cunninghamella verticillata VKPM F-430 has been identified as a potential biocatalyst for this transformation. [, , ]

Q2: What is a recent application of this compound in organic synthesis?

A: this compound can be used as a substrate in Rhodium(III)-catalyzed C-H activation and annulation reactions. A recent study demonstrated its coupling with propargyl alcohols to synthesize (4-benzylidene)isochroman-1-one derivatives. Notably, the reaction utilizing enantiomerically pure propargyl alcohols yielded products with high enantiomeric excess. []

Q3: Are there any methods to produce chiral derivatives of this compound?

A: While not directly addressed in the provided research, one study describes the preparation of optically active 3-pyrrolidinol from 1-benzoylpyrrolidinol using a two-step process: hydroxylation by Aspergillus sp. followed by stereoselective esterification with a commercial lipase. [] This suggests a potential pathway to obtain chiral derivatives of this compound through microbial transformation and enzymatic resolution.

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